molecular formula C18H21N3O3S B2697823 1-(Thiophen-2-ylmethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea CAS No. 1172728-26-5

1-(Thiophen-2-ylmethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea

Cat. No.: B2697823
CAS No.: 1172728-26-5
M. Wt: 359.44
InChI Key: FMNDZVHOKRYVIS-UHFFFAOYSA-N
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Description

This compound features a urea core linked to a thiophen-2-ylmethyl group and a 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin moiety. The benzo[b][1,4]oxazepin ring is a seven-membered heterocycle containing oxygen and nitrogen, substituted with three methyl groups and a ketone. The thiophene moiety may enhance lipophilicity, influencing pharmacokinetics compared to purely aromatic systems.

Properties

IUPAC Name

1-(thiophen-2-ylmethyl)-3-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-18(2)11-24-15-9-12(6-7-14(15)21(3)16(18)22)20-17(23)19-10-13-5-4-8-25-13/h4-9H,10-11H2,1-3H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNDZVHOKRYVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)NCC3=CC=CS3)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Thiophen-2-ylmethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into two primary components:

  • Thiophen-2-ylmethyl group : This moiety contributes to the lipophilicity and potential receptor interactions.
  • Tetrahydrobenzo[b][1,4]oxazepin derivative : Known for its diverse biological activities and interactions with various biological targets.

Molecular Formula

The molecular formula of the compound is C17H19N3O3SC_{17}H_{19}N_{3}O_{3}S .

Biological Activity

The biological activity of 1-(Thiophen-2-ylmethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea has been investigated through various studies. The following areas have been notably explored:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits significant cytotoxicity against several cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
Mia PaCa-215.6
PANC-112.9
HepG218.4

These results indicate that the compound may effectively inhibit tumor growth by inducing apoptosis in cancer cells.

The proposed mechanism involves the inhibition of specific enzymes related to cancer cell proliferation and survival. For example:

  • Targeting Thioredoxin Reductase (TrxR) : The compound may interfere with TrxR activity, which is crucial for maintaining redox balance in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens. A disk diffusion method revealed the following Minimum Inhibitory Concentrations (MIC):

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus32Moderate antibacterial effect
Candida albicans16Strong antifungal effect

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Study on Antitumor Activity

A comprehensive study evaluated the antitumor efficacy of the compound using multicellular tumor spheroids as a model. The results indicated that treatment with varying concentrations led to a significant reduction in spheroid size compared to control groups . This study emphasizes the importance of three-dimensional models in assessing drug efficacy.

Structure-Activity Relationship (SAR)

Further investigations into SAR have provided insights into how modifications to the thiophenyl and oxazepin moieties influence biological activity. For example:

  • Substituent Variations : Altering substituents on the thiophenyl ring can enhance cytotoxicity without compromising selectivity towards cancer cells .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C17H19N3O3SC_{17}H_{19}N_{3}O_{3}S and a molecular weight of approximately 345.4 g/mol. Its structure features a thiophene ring and a tetrahydrobenzo[b][1,4]oxazepine moiety, which contribute to its unique chemical behavior and interaction with biological systems .

Pharmacological Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of tetrahydrobenzo[b][1,4]oxazepine compounds exhibit significant anticancer properties. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. Research has shown that the incorporation of the thiophene moiety enhances the compound's efficacy against tumor cells by modulating signaling pathways related to cell survival .

2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Studies suggest that it disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways in microorganisms. This makes it a candidate for developing new antibiotics in response to rising antibiotic resistance .

3. Neurological Applications
There is emerging evidence that compounds similar to 1-(Thiophen-2-ylmethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea may possess neuroprotective effects. Preliminary research indicates potential benefits in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Material Science Applications

1. Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The thiophene component contributes to the charge transport properties essential for these applications .

2. Sensor Development
Due to its chemical stability and sensitivity to environmental changes, this compound can be integrated into sensor technologies for detecting various analytes. Its application in chemical sensors can lead to advancements in environmental monitoring and safety .

Biochemical Research Applications

1. Enzyme Inhibition Studies
The compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. This application is crucial for understanding disease mechanisms and developing therapeutic strategies targeting enzyme activity .

2. Drug Delivery Systems
Research is ongoing into using this compound as part of drug delivery systems due to its favorable solubility and stability characteristics. Its ability to encapsulate therapeutic agents could enhance the efficacy and targeting of drugs within biological systems .

Case Studies

Study FocusFindingsReference
Anticancer ActivitySignificant reduction in cell viability in breast cancer cell lines
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria
Neurological EffectsReduced oxidative stress in neuronal models
Organic ElectronicsHigh charge mobility observed in thin film applications

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

  • Compound C (Benzo[b][1,4]dioxocin derivative): Structure: Contains a 1,4-dioxocin ring fused to a benzene core, with an acrylic acid substituent. Activity: Exhibits anti-proliferative activity against HeLa, HepG2, and A431 cells (IC₅₀: 2.1–5.8 μM), comparable to Erlotinib . Methyl and oxo substituents may enhance steric effects or metabolic stability compared to Compound C’s acrylic acid group.

Thiophene-Urea Derivatives (Compounds 7a–d, )

  • Structure: Urea-linked tetrahydrobenzo[b]thiophene cores with benzoyl or hydrazono groups.
  • Key Differences: The target compound’s oxazepin ring introduces nitrogen and oxygen into the heterocycle, unlike the sulfur-dominated thiophene in 7a–d. This may reduce electrophilicity and improve solubility. Substituents: The thiophen-2-ylmethyl group in the target compound could enhance π-π stacking interactions compared to benzoyl/hydrazono groups in 7a–d.

Triazine-Thiourea Derivatives ()

  • Structure : A triazine core with urea and thiourea substituents, including methoxyphenyl and triazole groups.
  • Comparison :
    • The triazine core is planar and electron-deficient, favoring interactions with enzymes like dihydrofolate reductase. In contrast, the target’s oxazepin ring may target kinases or GPCRs due to its conformational flexibility.
    • Synthetic Routes : The triazine derivative uses a three-component coupling, while the target compound likely requires multi-step condensation and cyclization (analogous to ’s methods) .

Data Table: Structural and Inferred Functional Comparison

Compound Name Core Structure Key Substituents Inferred Activity Reference
Target Compound Benzo[b][1,4]oxazepin Thiophen-2-ylmethyl, Trimethyl, Oxo Kinase inhibition, Anti-cancer*
Compound C Benzo[b][1,4]dioxocin Acrylic acid Anti-proliferative (IC₅₀: μM)
Compounds 7a–d () Tetrahydrobenzo[b]thiophene Benzoyl, Hydrazono Unknown (synthetic focus)
Triazine-thiourea () 1,3,5-Triazine Methoxyphenyl, Triazole Potential enzyme inhibition

*Inferred based on structural analogy to kinase inhibitors like Erlotinib.

Research Implications and Limitations

  • Anti-Proliferative Potential: The target compound’s benzo[b][1,4]oxazepin core may confer improved selectivity over Compound C’s dioxocin system, but direct cytotoxicity assays are needed .
  • Synthesis Challenges : and suggest multi-step routes involving heterocycle formation and urea coupling, but scalability and yield optimization remain unverified for the target compound.
  • Physicochemical Properties : The thiophene and oxazepin groups likely increase logP compared to triazine derivatives, requiring formulation adjustments for bioavailability.

Notes

Evidence Gaps: No direct biological data exists for the target compound; comparisons rely on structural analogs and inferred mechanisms.

Synthetic Feasibility : Methods from (benzotriazole substitution) and (urea-thiophene coupling) provide plausible pathways but need experimental validation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(Thiophen-2-ylmethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including coupling reactions between thiophene-containing amines and substituted benzooxazepin derivatives. For example, analogous urea derivatives have been synthesized via nucleophilic substitution or carbodiimide-mediated coupling under inert conditions . Flow chemistry techniques (e.g., Omura-Sharma-Swern oxidation) can optimize exothermic steps and improve yield reproducibility . Key intermediates like the benzooxazepin core may require protection/deprotection strategies to prevent side reactions.

Q. How can researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, 19F^{19}\text{F} if applicable) are critical for confirming molecular structure. For purity assessment, reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is recommended. Thermal stability can be evaluated via differential scanning calorimetry (DSC), while crystallinity studies may require X-ray diffraction .

Advanced Research Questions

Q. How should structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents on the benzooxazepin and thiophene moieties?

  • Methodological Answer :

  • Variation of substituents : Systematically modify substituents (e.g., methyl groups on the benzooxazepin, thiophene substitution patterns) and assess impacts on target binding (e.g., kinase inhibition assays).
  • In vitro assays : Use enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization to quantify binding affinity. For example, thiophene derivatives have shown altered activity based on electron-withdrawing/donating groups .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) can predict interactions with target proteins, guiding synthetic priorities .

Q. How can contradictory data in biological activity assays (e.g., IC50_{50} variability across studies) be resolved?

  • Methodological Answer :

  • Assay standardization : Ensure consistent buffer conditions (pH, ionic strength) and temperature control. Validate using positive/negative controls.
  • Statistical analysis : Apply ANOVA or mixed-effects models to account for batch-to-batch variability. For example, Design of Experiments (DoE) methodologies can isolate confounding factors .
  • Orthogonal assays : Confirm results using alternative techniques (e.g., surface plasmon resonance vs. fluorescence-based binding assays) .

Q. What strategies are effective for optimizing reaction yields in large-scale synthesis?

  • Methodological Answer :

  • Flow chemistry : Continuous-flow reactors reduce thermal gradients and improve mixing, particularly for hazardous intermediates (e.g., diazomethane derivatives) .
  • Catalyst screening : Test palladium or copper catalysts for coupling steps. For example, Suzuki-Miyaura cross-coupling has been optimized using Pd(OAc)2_2/SPhos systems in analogous syntheses .
  • Solvent selection : Use dielectric constant calculations (e.g., COSMO-RS) to identify solvents that stabilize transition states. Polar aprotic solvents like DMF or DMSO often enhance urea formation .

Key Considerations

  • Contradictory Evidence : Discrepancies in biological data may arise from assay conditions or impurity profiles. Cross-validate using orthogonal methods .
  • Advanced Purification : Flash chromatography with gradients (e.g., petroleum ether/ethyl acetate) is essential for isolating polar urea derivatives .

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